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Compound of Interest |

Compound Name: 6-Cyanonicotinamide
CAS No.: 14178-45-1
- 7

Executive Summary

6-Cyanonicotinamide represents a bifunctional molecular scaffold containing both a
hydrogen-bond donor/acceptor (amide) and a strong dipole/acceptor (nitrile). In drug
development, it serves as a non-basic isostere of nicotinamide and a precursor for ROR

modulators. This guide outlines the definitive workflow for its structural elucidation, focusing on
the competition between amide-amide homosynthons and cyano-directed heterosynthons.

Chemical Profile & Crystallographic Prerequisites[1]
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Parameter Specification

IUPAC Name 6-Cyanopyridine-3-carboxamide
Formula

Molecular Weight 147.13 g/mol

Carboxamide (-CONH
Key Functional Groups
, pos 3), Nitrile (-CN, pos 6), Pyridine Ring

2 (Amide -NH
H-Bond Donors
)
H-Bond Acceptors 3 (Amide O, Pyridine N, Nitrile N)

_ (Monoclinic) or
Predicted Space Groups

(Triclinic)

Experimental Workflow: From Synthesis to
Structure

The following Graphviz diagram outlines the critical path for determining the crystal structure,
emphasizing the "Phase Purity" feedback loop often neglected in standard protocols.

XRD Data Collection
t0/Cu Source, 100K)

Mismatch (Polymorph),
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Figure 1: Structural elucidation workflow emphasizing the validation loop between single-crystal
(SCXRD) and bulk powder (PXRD) data.
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Crystallization Protocol

The choice of solvent dictates the hydrogen-bonding motif.

e Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (9:1). Promotes
amide-amide dimerization.

» Method B (Kinetic Control): Vapor diffusion of Hexane into a saturated THF solution. May
favor metastable forms or cyano-stacking motifs.

Data Collection Parameters|[2]

o Temperature: Maintain 100 K using a cryostream. This minimizes thermal motion of the
terminal cyano group, which often exhibits high libration at room temperature.

 Resolution: Collect data to at least 0.80 A (

for Mo K

) to accurately resolve the electron density of the amide hydrogens.

Structural Analysis & Supramolecular Synthons

The core of the analysis lies in identifying how the molecule self-assembles. Unlike
nicotinamide, the 6-cyano group acts as a "disruptor” to the classic motifs.

Molecular Conformation

o Planarity: The molecule is expected to be nearly planar.[1] However, check the torsion angle

. In nicotinamide, this twists by ~20-30° to alleviate steric repulsion. The electron-withdrawing
cyano group at C6 reduces electron density in the ring, potentially flattening the system to
maximize conjugation.

e Bond Lengths: Monitor the

bond length (expected ~1.14 A). Elongation suggests strong engagement of the nitrile
nitrogen in hydrogen bonding.
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Supramolecular Competition (The "Synthon Battle")

Three competing interactions define the lattice energy:
e Amide-Amide Homosynthon (
): The classic "dimer" seen in Nicotinamide Form I.
» Amide-Pyridine Heterosynthon (
): Formation of chains where Amide-H donates to the Pyridine-N.

¢ Cyano-Amide Interaction: The unique feature of this derivative. The Amide-H may donate to
the Nitrile-N, forming extended linear tapes.
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Figure 2: Competing supramolecular synthons. The Cyano-Amide interaction (red) disrupts the
classic nicotinamide motifs.
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Comparative Structural Metrics

To validate your model, compare the refined parameters against these established standards.

Feature

Nicotinamide
(Form 1)

6-
Aminonicotinamide

6-
Cyanonicotinamide
(Predicted)

Space Group

or

Amide Torsion

~30° (Twisted)

~23° (Syn)

< 15° (Planar)

Primary Motif

Amide-Pyridine Chain

Amide-Amide Ribbon

Amide-Amide Dimer +

CN Stacking
-Stacking Weak Moderate Strong (Dipole-driven)
Density (
1.40 g/cm 1.48 g/cm > 1.45 g/cm
)

Why the Differences?

» Electronic Effect: The 6-amino group (donor) in 6-aminonicotinamide increases electron

density on the ring N, making it a better acceptor. Conversely, the 6-cyano group (acceptor)

decreases ring N basicity, making the Pyridine N...H-N interaction weaker.

o Result: This likely forces the structure to adopt the Amide-Amide dimer motif or a Cyano-

directed motif, rather than the Amide-Pyridine chain seen in Nicotinamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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